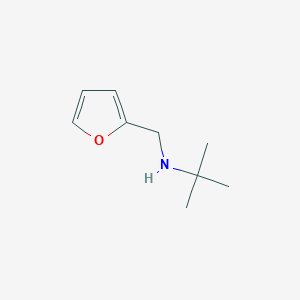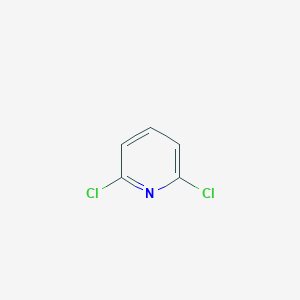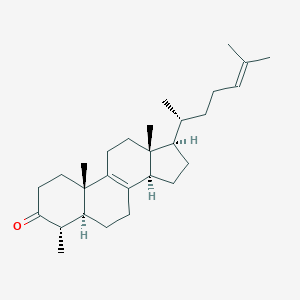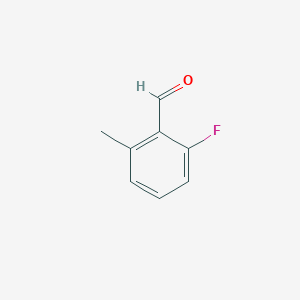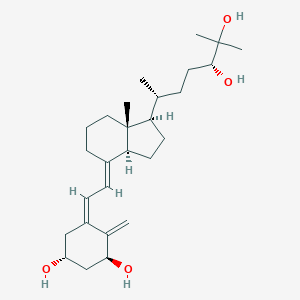
(R)-5-phenylmorpholin-2-one
Overview
Description
®-5-Phenylmorpholin-2-one is a chiral compound belonging to the class of morpholinones It features a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-phenylmorpholin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with ethylene oxide under basic conditions to form the morpholine ring, followed by oxidation to introduce the carbonyl group at the 2-position.
Industrial Production Methods: Industrial production of ®-5-phenylmorpholin-2-one may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-5-phenylmorpholin-2-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: ®-5-phenylmorpholin-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.
Industry: In the industrial sector, ®-5-phenylmorpholin-2-one is used in the synthesis of specialty chemicals and as an intermediate in the production of various compounds.
Mechanism of Action
The mechanism of action of ®-5-phenylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and the morpholine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
5-Phenylmorpholine: Lacks the carbonyl group at the 2-position.
2-Phenylmorpholin-5-one: Has the phenyl group at the 2-position and the carbonyl group at the 5-position.
Morpholin-2-one: Lacks the phenyl group.
Uniqueness: ®-5-phenylmorpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl group and the carbonyl group in the morpholine ring enhances its versatility in various applications.
Properties
IUPAC Name |
(5R)-5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456127 | |
| Record name | (R)-5-phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121269-45-2 | |
| Record name | (R)-5-phenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (5R)-5-Phenylmorpholin-2-one react differently with azides compared to its N-propenoyl derivative?
A1: [, ] N-Propynoyl (5R)-5-phenylmorpholin-2-one exhibits non-regioselective cycloaddition reactions with aromatic azides, resulting in a mixture of triazole regioisomers. Conversely, the N-propenoyl derivative demonstrates diastereoselective cycloaddition with aromatic azides, yielding diastereomerically pure aziridines. This difference in reactivity is likely due to the presence of the alkene functionality in the N-propenoyl derivative, which allows for a [3+2] cycloaddition reaction to form the aziridine ring.
Q2: What is the crystal structure of N-propynoyl (5R)-5-phenylmorpholin-2-one?
A2: [] N-propynoyl (5R)-5-phenylmorpholin-2-one crystallizes in the monoclinic system, specifically in the P21 space group. The unit cell dimensions are a = 6.5367(4) Å, b = 7.4475(5) Å, c = 11.7459(7) Å, and β = 90.288(5)°. The unit cell volume is 571.8 ų, and it contains two molecules of the compound (Z = 2).
Q3: Can (5R)-5-Phenylmorpholin-2-one be used to synthesize other chiral compounds?
A3: [, ] Yes, the diastereoselective aziridine formation observed with the N-propenoyl derivative of (5R)-5-phenylmorpholin-2-one highlights its potential as a chiral building block in organic synthesis. Aziridines are versatile intermediates that can be further functionalized to generate a diverse array of chiral compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


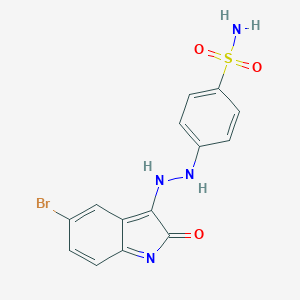
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

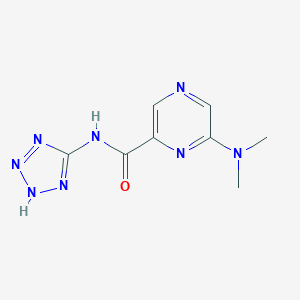
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
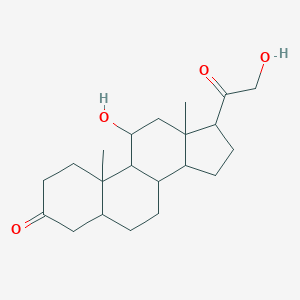
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)

